methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate
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Overview
Description
Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further transformed into the desired spirocyclic structure through additional steps involving various reagents and conditions .
Chemical Reactions Analysis
Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Melatonin: A hormone that regulates sleep-wake cycles.
The uniqueness of methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H14N2O4S |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
methyl N-(5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-ylidene)sulfamate |
InChI |
InChI=1S/C12H14N2O4S/c1-17-8-3-4-10-9(7-8)12(5-6-12)11(13-10)14-19(15,16)18-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
PLDWGLFTIJIQCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=NS(=O)(=O)OC)C23CC3 |
Origin of Product |
United States |
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